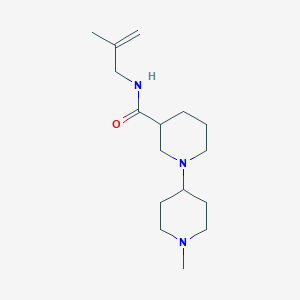![molecular formula C16H10F6N2O4 B6132617 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6132617.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BTF is a white crystalline solid that has a molecular weight of 415.3 g/mol. It is soluble in organic solvents such as methanol, chloroform, and dichloromethane. In
Mechanism of Action
The mechanism of action of BTF involves the inhibition of the activity of various enzymes and modulation of the activity of various receptors. BTF binds to the active site of the enzyme or receptor and prevents its normal activity. The exact binding mode of BTF with these enzymes and receptors is still under investigation.
Biochemical and Physiological Effects
BTF has been shown to have various biochemical and physiological effects. BTF has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. BTF has also been shown to reduce the levels of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. BTF has been shown to have anti-inflammatory and antioxidant properties. BTF has also been shown to have anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
BTF has several advantages for lab experiments. BTF is a synthetic compound that can be easily synthesized in large quantities with high purity. BTF is soluble in organic solvents, which makes it easy to prepare solutions for experiments. BTF has been extensively studied for its potential applications in various research fields, which makes it a well-characterized compound. However, BTF has some limitations for lab experiments. BTF has poor aqueous solubility, which makes it difficult to study its effects in aqueous solutions. BTF has also been shown to have some toxicity in vitro and in vivo, which requires careful handling and dosing.
Future Directions
There are several future directions for the study of BTF. One potential direction is to study the effects of BTF on other enzymes and receptors that are implicated in various physiological and pathological conditions. Another potential direction is to study the pharmacokinetics and pharmacodynamics of BTF in vivo. This would provide valuable information on the optimal dosing and administration of BTF for various applications. Another potential direction is to study the effects of BTF in combination with other compounds for synergistic effects. Finally, further investigation is needed to fully understand the mechanism of action of BTF with various enzymes and receptors.
Synthesis Methods
The synthesis of BTF involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure BTF.
Scientific Research Applications
BTF has been extensively studied for its potential applications in various research fields such as medicinal chemistry, biochemistry, and neuroscience. BTF has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. BTF has also been shown to modulate the activity of various receptors such as GABA-A receptors and NMDA receptors. BTF has been used as a tool compound to study the role of these enzymes and receptors in various physiological and pathological conditions.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)9-5-10(16(20,21)22)7-11(6-9)23-14(25)8-28-13-3-1-12(2-4-13)24(26)27/h1-7H,8H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJHYRVEMBZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6132550.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B6132554.png)
![N-cyclopentyl-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6132564.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)


![4-[2-(2-furyl)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132586.png)
![7-[4-(2-chlorobenzyl)-1-piperazinyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6132598.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B6132605.png)
![1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6132608.png)
![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)
![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)